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Compound of Interest |

2-(1-Trityl-1H-imidazol-4-yl)-
Compound Name:

ethylamine
CAS No.: 195053-92-0
Cat. No.: B071128

Get Quote

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a synthetic organic compound of significant

interest to medicinal chemists and pharmacologists. At its core, it is a derivative of histamine,
the endogenous agonist for all histamine receptors. Its defining feature is the bulky trityl
(triphenylmethyl) group attached to the imidazole ring. This modification is not for
pharmacological effect but serves a critical strategic purpose: it acts as a protecting group.

In drug development, particularly in the synthesis of ligands for histamine receptors, it is often
necessary to chemically modify the ethylamine side chain of a histamine-like scaffold. The trityl
group effectively "shields" the imidazole nitrogen, preventing it from participating in unwanted
side reactions and directing chemical modifications to other parts of the molecule. Once the
desired modifications are complete, the trityl group can be removed, yielding the final active
compound. Therefore, 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is not typically an end-product
but rather a crucial intermediate—a versatile and foundational scaffold for constructing more
complex and specific histamine receptor modulators. This guide provides a comprehensive
overview of its properties, synthesis, and strategic application in the field of drug discovery.
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Physicochemical and Handling Properties

Proper identification and handling are paramount for experimental success and safety. The key
properties of this compound are summarized below.

Property Value Reference

2-(1-trityl-1H-imidazol-4-
IUPAC Name ) [1]
yl)ethylamine

CAS Number 195053-92-0 [2][3][4]
Molecular Formula C24H23Ns [2][4]
Molecular Weight 353.47 g/mol [2]
Appearance Beige to white solid [11[3]
Purity >97% (typical) [1]

N Store at 2-8°C in a dark place
Storage Conditions ] [1]
under an inert atmosphere

GHSO05 (Corrosion); Causes
Safety severe skin burns and eye [1]

damage

Synthesis and Characterization: A Strategic
Approach

The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a well-documented procedure
that highlights the principles of nitrogen protection in organic synthesis. The primary goal is to
selectively introduce the trityl group onto the imidazole ring of histamine.

Rationale of the Synthetic Pathway

The synthesis begins with histamine dihydrochloride. Histamine has two key nitrogen atoms
that could potentially react: the primary amine on the ethyl side chain and the nitrogens within
the imidazole ring. The trityl group is sterically bulky, which favors its attachment to the less
hindered nitrogen of the imidazole ring. The reaction is performed under basic conditions (using
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triethylamine) to deprotonate the histamine dihydrochloride, making the nitrogen atoms
nucleophilic and ready to react with trityl chloride. This protection strategy is essential for
subsequent reactions where the primary amine of the ethylamine side chain is the intended
target for modification.

Synthesis Workflow Diagram
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Caption: Synthetic pathway for 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine.
Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures[3].

o Deprotonation of Histamine:

o To a solution of histamine dihydrochloride (0.111 mol) in anhydrous methanol (400 mL),
add triethylamine (0.345 mol) at room temperature.

o Stir the mixture for 10 minutes. This step neutralizes the hydrochloride salt to generate the
free base of histamine in situ.

o N-Tritylation:
o To the solution from step 1, add trityl chloride (0.111 mol) portion-wise over 30 minutes.
o Stir the reaction mixture at room temperature for an additional 2 hours.

e Workup and Isolation:

o Concentrate the reaction mixture under reduced pressure to remove the methanol.

[¢]

Partition the resulting residue between chloroform (1200 mL) and water (800 mL).

[e]

Separate the organic layer and extract the aqueous layer with chloroform (3 x 400 mL).

o

Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

[¢]

Evaporate the solvent to yield a beige solid.

o Purification:

o Grind the crude solid with hexane (1000 mL) to remove impurities.

o Filter the solid to afford the pure title compound, 2-(1-trityl-1H-imidazol-4-yl)ethylamine.
The reported yield is approximately 82-90%]3].
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Structural Characterization

Confirmation of the product's identity is typically achieved through Nuclear Magnetic
Resonance (NMR) spectroscopy. The proton NMR (*H NMR) spectrum provides definitive
evidence of the trityl group's presence and its attachment to the imidazole ring.

« 'H NMR Data (300 MHz, CDCl3):  7.39 (d, J = 1.3 Hz, 1H), 7.38-7.32 (m, 9H), 7.20-7.12 (m,
6H), 6.61 (s, 1H), 3.00 (t, J = 6.6 Hz, 2H), 2.70 (t, J = 6.5 Hz, 2H), 1.93 (bs, 2H)[3].

o Interpretation: The multiplets between & 7.12 and 7.38 ppm correspond to the 15 protons
of the three phenyl rings of the trityl group. The singlets at 4 7.39 and 6.61 ppm are
characteristic of the imidazole ring protons. The triplets at  3.00 and 2.70 ppm represent
the two methylene groups (-CHz-) of the ethylamine side chain.

Core Application in Medicinal Chemistry

The primary value of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine lies in its role as a strategic
intermediate for synthesizing histamine receptor ligands, particularly antagonists for the
histamine H3 receptor[2][5][6][7].

Role as a Protected Precursor

The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central
nervous system, where it acts as an autoreceptor to modulate the synthesis and release of
histamine and other neurotransmitters. H3 receptor antagonists are being investigated for their
potential in treating cognitive disorders and sleep-wake imbalances[6].

Many potent H3 antagonists retain the core imidazole-ethylamine structure of histamine but
incorporate modifications to the side chain to switch the compound's activity from agonism to
antagonism and to improve properties like blood-brain barrier penetration. The trityl-protected
intermediate allows chemists to perform reactions on the primary amine (e.g., acylation,
alkylation) without interference from the imidazole ring.

Logical Workflow in Drug Discovery
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Caption: Role of the intermediate in the drug discovery pipeline.

This compound should not be confused with precursors for ligands of the histamine H4
receptor, such as JNJ 7777120. While both H3 and H4 receptors are targets for inflammatory
and neurological conditions, their ligands possess distinct structural requirements. JNJ
7777120 is a non-imidazole antagonist and its synthesis does not typically involve this specific
trityl-protected intermediate[8][9].

Conclusion

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a quintessential example of a strategic synthetic
intermediate in modern medicinal chemistry. Its utility is not derived from its own biological
activity but from the chemical "handle" it provides. By employing the trityl group for robust
protection of the imidazole moiety, this compound grants chemists the freedom to elaborate the
histamine scaffold, enabling the systematic development of potent and selective ligands for
challenging drug targets like the histamine H3 receptor. Its well-defined synthesis and clear role
as a foundational building block ensure its continued relevance in the exploration of new
therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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